2-(3-Bromophenyl)-2'-iodoacetophenone
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may also include information on the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This includes information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
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2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized from 2-nitroimidazole and 3-bromophenacyl bromide . It’s relevant in the preparation of organic electroluminescent device materials and is present in various pharmaceutically interesting compounds .
- Method of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent affords 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
- Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
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(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is a novel β-ketoenol-pyrazole synthesized for its potential biological activity .
- Method of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound .
- Results or Outcomes : The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .
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2-(3-Bromobenzylidene)malononitrile
- Scientific Field : Organic Synthesis
- Application Summary : This compound has been used as a building block in the synthesis of more complex organic molecules.
- Method of Application : Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds.
- Results or Outcomes : The specific outcomes depend on the reactions it participates in, but it generally contributes to the synthesis of more complex organic molecules.
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This could include potential applications for the compound, areas for further research, and possible modifications to improve its properties or efficacy.
For a specific compound like “2-(3-Bromophenyl)-2’-iodoacetophenone”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not yet have known biological activity or detailed safety information.
properties
IUPAC Name |
2-(3-bromophenyl)-1-(2-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIUVSTXGOUSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642292 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2'-iodoacetophenone | |
CAS RN |
898783-88-5 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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